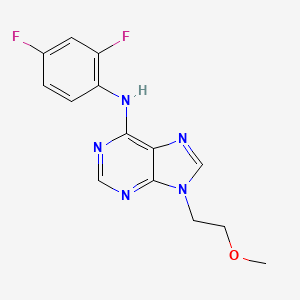![molecular formula C16H23N7O3S B6467897 9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640949-50-2](/img/structure/B6467897.png)
9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a synthetic organic compound that has generated interest due to its structural complexity and potential applications in various scientific fields. The compound features a purine core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Building Blocks: : The synthesis starts with basic building blocks such as purine derivatives and octahydropyrrolo[3,4-c]pyrrole.
Morpholine Sulfonylation: : Morpholine-4-sulfonyl chloride is introduced to form the sulfonyl group.
Methylation: : The methylation step involves adding a methyl group to the purine ring.
These steps are typically carried out under controlled conditions involving appropriate solvents (e.g., dichloromethane) and reagents (e.g., base catalysts for methylation).
Industrial Production Methods
For industrial-scale production, the process involves:
Optimized Reaction Conditions: : Large-scale reactors and continuous flow systems to maintain optimal temperatures and pressures.
Purification Techniques: : Use of chromatographic methods to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom in the sulfonyl group.
Reduction: : Reduction can occur at various sites depending on the conditions, potentially yielding different derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the purine or morpholine rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide.
Reduction: : Use of reducing agents like sodium borohydride.
Substitution: : Reagents like halogens or alkylating agents under specific conditions (temperature, solvent).
Major Products
Depending on the reaction, the products can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a ligand in catalysis due to its unique structural properties.
Synthesis: : Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, useful in studying enzymatic pathways.
Biological Markers: : Used as a marker in various biological assays.
Medicine
Drug Development: : Potential candidate for drug development due to its ability to interact with biological targets.
Therapeutic Agents: : Explored for use in treating specific diseases, owing to its bioactivity.
Industry
Material Science: : Used in the development of new materials with specific properties.
Chemical Manufacturing: : Intermediate in the production of other industrial chemicals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The sulfonyl group, purine core, and methyl substitutions contribute to its binding affinity and specificity. The interaction typically involves:
Binding to Active Sites: : Competing with natural substrates or altering the active site conformation.
Inhibition: : Preventing enzyme activity or receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine Derivatives: : Share the purine core but differ in side groups.
Morpholine-based Molecules: : Contain the morpholine ring but lack the sulfonyl group.
Uniqueness
This compound’s uniqueness lies in its combined structural elements of the purine core with a sulfonylated morpholine ring, making it versatile for a wide range of applications and a valuable tool in research.
Propriétés
IUPAC Name |
4-[[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3S/c1-20-11-19-14-15(20)17-10-18-16(14)21-6-12-8-23(9-13(12)7-21)27(24,25)22-2-4-26-5-3-22/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOBSFESIFMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B6467815.png)
![2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6467820.png)
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine](/img/structure/B6467825.png)
![N-(3-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467835.png)
![N-(4-chloro-3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467840.png)
![N-[(4-bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467853.png)

![N-(2-bromophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467861.png)
![2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6467862.png)
![2-cyclopropyl-5-ethyl-4-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6467878.png)
![5-methyl-4-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B6467882.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-phenylbutanamide](/img/structure/B6467890.png)
![5,6-dimethyl-3-{2-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6467903.png)

